molecular formula C10H14O B086025 2,6-Diethylphenol CAS No. 1006-59-3

2,6-Diethylphenol

Cat. No. B086025
CAS RN: 1006-59-3
M. Wt: 150.22 g/mol
InChI Key: METWAQRCMRWDAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,6-Diethylphenol involves complex chemical reactions, including condensation and esterification processes. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with specific phenols can yield chromeno[4,3-b]pyridines, indicating the versatility of diethylphenol derivatives in synthetic chemistry (Mamedov et al., 2008).

Molecular Structure Analysis

The molecular and crystal structures of diethylphenol derivatives have been extensively studied using X-ray diffraction and other spectroscopic methods. These studies reveal the optimum stretched shape of molecules and their packing in the crystal lattice, providing insights into their potential applications in material science and liquid crystal technology (Hoffmann et al., 1995).

Chemical Reactions and Properties

2,6-Diethylphenol derivatives undergo various chemical reactions, including rhodium-mediated C–C bond activation, highlighting their reactivity and potential for creating complex molecular structures. Such reactions are critical for understanding the chemical behavior of diethylphenol compounds and developing new synthetic pathways (Baksi et al., 2007).

Scientific Research Applications

  • Intravenous Anesthetic Agent : 2,6-Diethylphenol has been identified as an intravenous anesthetic agent in mice, leading to the development of more potent analogues like 2,6-diisopropylphenol, which is effective in humans as well (James & Glen, 1980).

  • Anticancer Activity : Schiff bases derived from 2,6-Diethylphenol have shown potential in anticancer applications. One such compound demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as a drug against cancer (Uddin et al., 2020).

  • Antioxidant Compound : The enzymatic modification of compounds related to 2,6-Diethylphenol, such as 2,6-Dimethoxyphenol, has been explored for producing compounds with higher antioxidant capacity. This process can yield bioactive compounds with potential health benefits (Adelakun et al., 2012).

  • Interaction with Microbiota and Metabolism : Polyphenols, a group to which 2,6-Diethylphenol is related, have been extensively studied for their interaction with microbiota and metabolism, offering potential applications in disease prevention and as prophylactic measures (Rajha et al., 2021).

  • C-C Bond Activation in Organic Chemistry : 2,6-Diethylphenol derivatives have been utilized in organic chemistry for C-C bond activation studies, contributing to the development of new synthetic methods and catalysts (Baksi et al., 2007).

  • Synthesis of Intermediate Compounds : 2,6-Diethylphenylazomethin, an intermediate of N-alphahaloalkylanilide herbicides, is synthesized using 2,6-Diethylphenol derivatives, indicating its role in agricultural chemistry (Zhou Yu-han, 2004).

  • Electron Acceptors in Electronic Applications : Compounds related to 2,6-Diethylphenol have been studied as potential electron acceptors in conductive complexes, highlighting their application in electronic materials (Yui et al., 1989).

  • Environmental Applications : Studies on the cross-linkage of anilines and phenolic humus constituents, including 2,6-Diethylphenol derivatives, have implications for environmental science and technology, particularly in understanding pesticide degradation (Bollag et al., 1983).

Safety And Hazards

2,6-Diethylphenol is considered hazardous. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life .

properties

IUPAC Name

2,6-diethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METWAQRCMRWDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25498-20-8
Record name Phenol, 2,6-diethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25498-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5061401
Record name Phenol, 2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylphenol

CAS RN

1006-59-3
Record name 2,6-Diethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethylphenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,6-diethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,6-diethyl-
Source EPA DSSTox
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Record name 2,6-diethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.495
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
R James, JB Glen - Journal of medicinal chemistry, 1980 - ACS Publications
Following our discovery of the intravenous (iv) anesthetic activity of 2, 6-diethylphenol in mice, a series of alkylphenols was examined in this species and the most active analogues …
Number of citations: 240 pubs.acs.org
K Ishihara, S Nakamura, M Kaneeda… - Journal of the …, 1996 - ACS Publications
The recent development of the enantioselective protonation of enolates using stoichiometric or catalytic amounts of chiral proton sources has been one of the most useful advances in …
Number of citations: 158 pubs.acs.org
TJ Kealy, DD Coffman - The Journal of Organic Chemistry, 1961 - ACS Publications
O 0 reported for 2, 5-dimethylhydroquinone. 2 We wish to report here the nature of the products formed in reactions of monohydric and dihydric phenols with ethylene at high …
Number of citations: 8 pubs.acs.org
LN Lewis, JF Smith - Journal of the American Chemical Society, 1986 - ACS Publications
The ortho-metalated ruthenium complexes I and II react with ethyleneto give ortho-ethylated phosphite products. Complex II reacts to give products with fiveand six ethyl groups/…
Number of citations: 328 pubs.acs.org
G Ecke, J Napolitano, A Kolka - The Journal of Organic Chemistry, 1956 - ACS Publications
Sir: Willstátter and his collaborators demonstrated that cocaine, one of the classical topics of alkaloid chemistry, is a 2-carbomethoxy-3-benzoxytropane and that the latter should exist as …
Number of citations: 24 pubs.acs.org
K Laali, I Szele, H Zollinger - Helvetica Chimica Acta, 1983 - Wiley Online Library
Reactions of 2,4,6‐trimethylbenzenediazonium (1), 2,6‐diethylbenzenediazonium (2) and 2,6‐diisopropylbenzenediazonium (3) tetrafluoroborates were studied in magic acid, SbF 5 /…
Number of citations: 29 onlinelibrary.wiley.com
A Kolka, J Napolitano, G Ecke - The Journal of Organic Chemistry, 1956 - ACS Publications
The ortho-Alkylation of Phenols Page 1 712 COMMUNICATIONS vol. 21 a series of compounds previously available only through multi-step syntheses. The reaction is effected through …
Number of citations: 62 pubs.acs.org
ME Sad, HA Duarte, CL Padró, CR Apesteguía - fiq.unl.edu.ar
Introduction p-Ehylphenol (p-EP) is raw material for the production of p-vinylphenol, which is a valuable chemical used in resins preparations, synthesis of pharmaceuticals and dyes. p-…
Number of citations: 3 www.fiq.unl.edu.ar
Y Romero, F Richard, S Brunet - Applied Catalysis B: Environmental, 2010 - Elsevier
The hydrodeoxygenation of 2-ethylphenol was carried out under 7MPa of total pressure and at 340C in a fixed-bed reactor over unpromoted Mo/Al 2 O 3 catalyst and over two promoted …
Number of citations: 341 www.sciencedirect.com
MD Krasowski, A Jenkins, P Flood, AY Kung… - … of Pharmacology and …, 2001 - ASPET
A series of 27 analogs of the general anesthetic propofol (2,6-diisopropylphenol) were examined for general anesthetic activity in Xenopus laevis tadpoles and for the ability to produce …
Number of citations: 215 jpet.aspetjournals.org

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